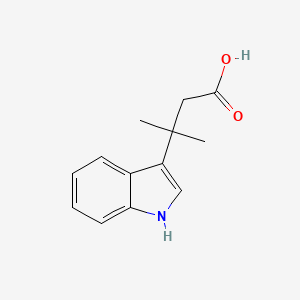

3-(1h-Indol-3-yl)-3-methylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H15NO2/c1-13(2,7-12(15)16)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,7H2,1-2H3,(H,15,16) |

InChI Key |

RTAFEYNWSLMKDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1h Indol 3 Yl 3 Methylbutanoic Acid and Its Analogs

Established Synthetic Routes to 3-(1H-Indol-3-yl)-3-methylbutanoic Acid and its Related Scaffolds

The synthesis of the this compound scaffold can be approached through several established routes, primarily leveraging the inherent reactivity of the indole (B1671886) nucleus. A common strategy involves the direct alkylation of indole with a suitable electrophile. One such method is the reaction of indole with 3-hydroxy-3-methylbutanoic acid in the presence of an alkali metal hydroxide (B78521) at elevated temperatures. google.com This approach offers a straightforward, one-step process to the desired 3-indolealkanoic acid. google.com

Another versatile method involves the modification of more readily available indole-3-alkanoic acid precursors. For instance, the α-alkylation of an indole-3-acetic acid ester can be achieved. This process typically involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an alkylating agent like methyl iodide. pearson.com To obtain the target compound, this methylation step would need to be performed twice.

Furthermore, classical indole syntheses can be adapted to build the indole ring with the desired side chain already partially in place. The Fischer indole synthesis, for example, can utilize a ketone or aldehyde bearing the butanoic acid moiety to react with a phenylhydrazine (B124118) derivative. nih.gov

A summary of potential synthetic precursors is provided in the table below.

| Precursor 1 | Precursor 2 | Reaction Type |

| Indole | 3-Hydroxy-3-methylbutanoic acid | Direct Alkylation |

| Indole-3-acetic acid ester | Methyl iodide | α-Alkylation |

| Phenylhydrazine derivative | Ketone with butanoic acid moiety | Fischer Indole Synthesis |

Approaches for Derivatization and Structural Modification of Indole-Butanoic Acid Scaffolds

The structural diversity of indole-butanoic acid derivatives can be expanded through various modifications at the indole nitrogen, the indole ring system, and the butanoic acid side chain.

Modification at the Indole Nitrogen (N-substitution)

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and N-arylation. N-alkylation is typically achieved by deprotonating the indole nitrogen with a base, such as sodium hydride or potassium tert-butoxide, followed by the addition of an alkyl halide. nih.govresearchgate.net For instance, N-acylation can be facilitated using t-BuONa in THF or DMAP/Et3N in DCM with an appropriate acid chloride. nih.gov Environmentally friendlier methods using dimethyl carbonate for methylation have also been developed. google.comgoogle.com

N-arylation of indoles can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. nih.govnih.gov These methods allow for the introduction of a wide range of aryl and heteroaryl substituents at the indole nitrogen. nih.govresearchgate.net

Modifications on the Indole Ring System

The indole ring is susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic. However, since the C3 position is already substituted in the target molecule, electrophilic attack will be directed to other positions on the ring. The specific position of substitution is influenced by the electronic nature of the substituents already present and the reaction conditions.

Common electrophilic substitution reactions include:

Halogenation: Indoles can be halogenated using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. mdpi.com These reactions typically proceed without the need for a Lewis acid catalyst due to the electron-rich nature of the indole ring. mdpi.com

Nitration: Nitration of indoles can be achieved using various nitrating agents. To avoid harsh acidic conditions that can lead to polymerization, milder reagents like ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640) can be employed for regioselective nitration at the C3-position of unsubstituted indoles, though for 3-substituted indoles, nitration often occurs on the benzene (B151609) portion of the ring system. nih.gov Nitration of electronegatively substituted indoles often leads to substitution at the 4, 5, or 6-positions. umn.eduumn.edu

Modifications on the Butanoic Acid Side Chain

The butanoic acid side chain offers a versatile handle for further derivatization. The carboxylic acid group can be readily converted into a variety of other functional groups.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common method for synthesizing esters. uakron.edumasterorganicchemistry.com

Amide Coupling: The carboxylic acid can be coupled with amines to form amides using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Synthesis of Hybrid Molecules Incorporating this compound Fragments

The indole-butanoic acid scaffold can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacophores. This can be achieved by forming a covalent linkage through the carboxylic acid side chain, the indole nitrogen, or the indole ring. For example, indole-3-butyric acid has been conjugated with polyethylenimine to create self-assembling nanostructures. nih.gov Similarly, hybrid compounds have been synthesized by linking indole derivatives to other bioactive molecules like paracetamol and chalcones. google.commdpi.com One-pot multicomponent reactions have also been employed to create complex hybrid structures containing the indole moiety. nih.gov

Asymmetric Synthesis and Chiral Resolution of this compound Isomers

As this compound possesses a chiral center at the C3 position of the butanoic acid chain, the synthesis of enantiomerically pure isomers is of significant interest. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Catalytic asymmetric synthesis provides a direct route to enantiomerically enriched products. For related indole derivatives, chiral Brønsted acids have been used to catalyze the enantioselective reduction of 3H-indoles to form chiral indolines. drugbank.com While not directly applicable to the synthesis of the target compound's side chain, this demonstrates the potential of chiral catalysts in controlling stereochemistry in indole systems. Asymmetric alkylation of indole derivatives is another promising approach.

Chiral Resolution: Chiral resolution is a widely used method to separate enantiomers from a racemic mixture. nih.gov Common approaches include:

Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral amine to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts yields the individual enantiomers of the carboxylic acid. nih.gov

Enzymatic Resolution: Lipases and other hydrolases can be used for the kinetic resolution of racemic esters of 3-arylalkanoic acids. almacgroup.com These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. almacgroup.com For example, hydrolase-mediated hydrolysis of (±)-ethyl 3-phenylbutanoate has been studied, with some enzymes showing good enantioselectivity. almacgroup.com Serine carboxypeptidases have also been shown to selectively hydrolyze one isomer of α-tertiary carboxylic acid esters. google.com

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers. This technique often involves the formation of diastereomeric derivatives, for example, by esterification with a chiral alcohol like L-(-)-menthol, which can then be separated on a standard silica (B1680970) gel column. wikipedia.org

The table below summarizes various chiral resolution techniques applicable to 3-arylalkanoic acids.

| Method | Principle | Example Resolving Agent/Enzyme |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Chiral amines (e.g., brucine, ephedrine) |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer of a racemic ester. | Lipases (e.g., from Pseudomonas fluorescens), Serine Carboxypeptidases |

| Chiral Chromatography | Separation of diastereomeric derivatives on a chiral stationary phase or a standard phase. | L-(-)-menthol as a chiral auxiliary for HPLC |

Advanced Chemical Synthesis Techniques for Indole-Butanoic Acid Systems

The construction of indole-butanoic acid systems, particularly with substitution on the butyric acid chain, has evolved beyond classical methods to embrace more sophisticated and efficient catalytic strategies. These advanced techniques often provide improved regioselectivity, milder reaction conditions, and access to a broader range of structural analogs. Key among these are catalytic C3-alkylation reactions that directly form a carbon-carbon bond at the most nucleophilic position of the indole ring.

One of the foremost challenges in indole chemistry is controlling the regioselectivity of alkylation, as both the N1 and C3 positions are reactive. mit.edu Advanced catalytic systems have been developed to selectively target the C3 position, which is crucial for the synthesis of compounds like this compound.

Recent progress has highlighted the utility of various metal catalysts and organocatalysts in mediating the C3-alkylation of indoles. For instance, the use of transition-metal catalysts, including those based on nickel, iron, and cobalt, has enabled the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy. researchgate.net This method is advantageous due to its atom economy and the generation of water as the primary byproduct. researchgate.net

Furthermore, Lewis acid catalysis has been effectively employed. Boron trifluoride diethyl etherate (BF₃-OEt₂) has been shown to promote the C3-alkylation of indoles with maleimides to furnish 3-indolylsuccinimides, demonstrating the power of this approach for creating C3-substituted indole derivatives. nih.gov Another boron-based catalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), has been utilized for the direct C3-alkylation of indoles using amine-based alkylating agents. nih.gov This metal-free method is noted for its broad scope and high chemoselectivity, effectively avoiding common side reactions such as N-alkylation. nih.gov

Copper hydride (CuH) catalyzed reactions have also emerged as a powerful tool, offering ligand-controlled regiodivergence in the alkylation of indole derivatives. mit.edu By selecting the appropriate ligand, either N- or C3-alkylated indoles can be selectively synthesized with high enantioselectivity. mit.edu This level of control is particularly valuable for the synthesis of chiral indole-butanoic acid analogs.

The following table summarizes some of the advanced catalytic systems employed for the C3-alkylation of indoles, which is a key step in the synthesis of indole-butanoic acid systems.

| Catalyst System | Alkylating Agent Type | Key Features |

| Nickel, Iron, Cobalt Complexes | Alcohols | Utilizes a "borrowing hydrogen" or "transfer hydrogenation" strategy; environmentally benign. researchgate.net |

| Boron Trifluoride Diethyl Etherate (BF₃-OEt₂) | Maleimides | Efficient for the synthesis of 3-indolylsuccinimides under mild conditions. nih.gov |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Amines | Metal-free; high chemoselectivity for C3-alkylation, avoiding N-alkylation. nih.gov |

| Copper Hydride (CuH) with Ligands (e.g., DTBM-SEGPHOS, Ph-BPE) | Electrophilic Indole Derivatives | Ligand-controlled regioselectivity (N- vs. C3-alkylation); high enantioselectivity. mit.edu |

In addition to these catalytic methods, a one-step process for preparing alkali metal salts of 3-indolealkanoic acids has been developed, which involves reacting an indole with a hydroxy acid compound and potassium hydroxide at high temperatures. google.com This method is presented as a simpler alternative to the multi-step Fischer indole synthesis for producing longer-chain indolealkanoic acids. google.com

The Fischer indole synthesis itself, while a classic method, can be considered advanced when integrated into modern synthetic strategies. This method involves the cyclization of phenylhydrazones, and the choice of catalyst and reaction conditions can significantly influence the yield and applicability. acs.org For instance, ethanolic sulfuric acid has been found to be more effective for the cyclization of certain phenylhydrazones compared to alcoholic hydrogen chloride or boron trifluoride in methanol. acs.org

The development of one-pot synthesis protocols also represents a significant advancement. For example, the synthesis of certain butyl-1H-indol-3-alkylcarboxylic acid derivatives has been achieved in an ionic liquid, which dramatically increased the yield and reduced the reaction time compared to conventional methods. nih.gov

These advanced synthetic techniques provide a versatile and powerful toolkit for the construction of complex indole-butanoic acid systems, enabling the synthesis of a wide array of derivatives for further study.

Biological Activities and Preclinical Investigations of 3 1h Indol 3 Yl 3 Methylbutanoic Acid Derivatives

Antimicrobial Efficacy of 3-(1H-Indol-3-yl)-3-methylbutanoic Acid Analogs

Derivatives of indole-3-butanoic acid have demonstrated notable antimicrobial properties, with studies exploring their activity against a range of pathogenic bacteria and fungi. The conjugation of indole-3-butanoic acid with other molecules has been a successful strategy to enhance its antimicrobial spectrum and potency.

Indole-3-butanoic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, self-assembled nanostructures of indole-3-butanoyl-polyethylenimine (IBP) have exhibited commendable antimicrobial activity against a wide range of microbes, including multi-drug resistant bacteria. nih.gov Studies on various indole (B1671886) derivatives have reported activity against clinically relevant pathogens. chula.ac.th For example, some indole-thiourea hybrids have shown potency against a group of Gram-positive and Gram-negative microbes. chula.ac.th Similarly, oxindole (B195798) thiazolidine (B150603) conjugates have been reported to be effective against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). chula.ac.th The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial potency.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiourea hybrid 1 | Gram-positive & Gram-negative microbes | <12.5 | chula.ac.th |

| Oxindole thiazolidine conjugate 2 | S. aureus | <0.98 | chula.ac.th |

| Oxindole thiazolidine conjugate 2 | E. coli | <0.98 | chula.ac.th |

The antifungal potential of indole-3-butanoic acid analogs has also been a focus of research. Studies have shown that certain derivatives possess significant activity against pathogenic fungi. For example, some synthesized indole derivatives containing thiophene (B33073) and imidazole (B134444) rings have displayed notable antifungal activity. chula.ac.th Specifically, a derivative designated as compound 4 in one study showed a minimum inhibitory concentration of less than 6 µg/ml against fungal strains. chula.ac.th Another study on 5-hydroxy indole analogs also reported potent antifungal properties. chula.ac.th

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole derivative with thiophene/imidazole ring (Compound 4) | Not specified | <6 | chula.ac.th |

| Oxindole thiazolidine conjugate 2 | C. albicans | <0.98 | chula.ac.th |

Anticancer Potential of Indole-Butanoic Acid Derivatives: In Vitro Cytotoxicity Studies

Indole derivatives, including those related to indole-3-butanoic acid, are recognized for their potential in oncology. nih.gov Their mechanisms often involve interfering with essential cellular processes in cancer cells. researchgate.net

Derivatives of indole-3-butanoic acid have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. In one study, indole-3-butanoyl-polyethylenimine (IBP) nanostructures were tested against human liver cancer cells (HepG2), human osteosarcoma cells (Mg63), and human breast cancer cells (MCF-7). nih.gov The results indicated that the anticancer activity was most pronounced in Mg63 cells, followed by HepG2 and MCF-7 cells. nih.gov Another study focused on different indole-3-butanoic acid derivatives and reported their potent activity against both HepG2 and human colon carcinoma (HCT-116) cell lines. researchgate.net For instance, compounds labeled as 16, 18, 11, and 5 in the study were found to be highly effective against the HepG2 cell line, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) that were superior to the standard chemotherapeutic drug, doxorubicin. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-3-butanoic acid derivative 16 | HepG2 | 3.61 | researchgate.net |

| Indole-3-butanoic acid derivative 18 | HepG2 | 6.72 | researchgate.net |

| Indole-3-butanoic acid derivative 11 | HepG2 | 7.16 | researchgate.net |

| Indole-3-butanoic acid derivative 5 | HepG2 | 5.18 | researchgate.net |

| Indole-3-butanoic acid derivative 16 | HCT-116 | 2.85 | researchgate.net |

| Indole-3-butanoic acid derivative 18 | HCT-116 | 3.82 | researchgate.net |

| Indole-3-butanoic acid derivative 11 | HCT-116 | 4.97 | researchgate.net |

| Indole-3-butanoic acid derivative 5 | HCT-116 | 6.40 | researchgate.net |

| Doxorubicin (Reference) | HepG2 | 7.94 | researchgate.net |

| Doxorubicin (Reference) | HCT-116 | 8.07 | researchgate.net |

The anticancer activity of indole-3-butanoic acid derivatives is linked to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.gov Studies have shown that these compounds can arrest the cell cycle and trigger apoptotic pathways in cancer cells. For example, the antiproliferative effect of IBP nanostructures was confirmed through assays that showed an increase in dead cells with increasing concentrations of the nanostructures. nih.gov The mechanism of action for many indole derivatives involves the inhibition of crucial enzymes like protein kinases and DNA topoisomerases, or interference with microtubule formation, all of which are vital for cell division. nih.gov Furthermore, some of the most active indole-3-butanoic acid derivatives have been shown to bind to DNA, suggesting that their antiproliferative effects may be mediated through DNA intercalation. researchgate.net

Anti-inflammatory Properties of Related Indole Conjugates

In addition to their antimicrobial and anticancer properties, indole derivatives have been investigated for their anti-inflammatory potential. nih.govresearchgate.net Inflammation is a key factor in the development and progression of many chronic diseases. The anti-inflammatory activity of certain indole conjugates has been demonstrated through in vitro assays that measure the inhibition of key inflammatory enzymes and processes.

For instance, a study on pyrazole-indole conjugates identified a specific derivative, 14b, which exhibited potent anti-inflammatory activity. mdpi.com This compound was shown to inhibit the enzymes cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are crucial mediators of the inflammatory response. mdpi.com The IC50 values for the inhibition of these enzymes were comparable to those of established anti-inflammatory drugs like indomethacin (B1671933) and zileuton. mdpi.comresearchgate.net Another aspect of anti-inflammatory activity is the inhibition of protein denaturation, a process that is implicated in inflammatory conditions. The pyrazole-indole conjugate 14b also demonstrated a high percentage of inhibition of protein denaturation, further supporting its anti-inflammatory potential. mdpi.com

| Compound | Target Enzyme/Process | IC50 (µg/mL) | Inhibition (%) | Reference |

|---|---|---|---|---|

| Pyrazole-indole conjugate 14b | COX-1 | 5.44 ± 0.03 | - | mdpi.comresearchgate.net |

| Pyrazole-indole conjugate 14b | COX-2 | 5.37 ± 0.04 | - | mdpi.comresearchgate.net |

| Pyrazole-indole conjugate 14b | 5-LOX | 7.52 ± 0.04 | - | mdpi.comresearchgate.net |

| Pyrazole-indole conjugate 14b | Protein Denaturation | - | 49.30 ± 0.17 | mdpi.comresearchgate.net |

| Indomethacin (Reference) | COX-1 | 5.50 ± 0.01 | - | mdpi.comresearchgate.net |

| Indomethacin (Reference) | COX-2 | 4.68 ± 0.02 | - | mdpi.comresearchgate.net |

| Zileuton (Reference) | 5-LOX | 6.83 ± 0.02 | - | mdpi.comresearchgate.net |

Other Investigated Biological Activities (e.g., antiviral, antidiabetic potential)

Extensive searches of scientific literature and preclinical research databases did not yield specific studies investigating the antiviral or antidiabetic potential of this compound or its direct derivatives. The current body of publicly available research focuses on other classes of indole compounds for these particular biological activities.

While the broader family of indole-containing molecules has been a source of significant interest in the development of therapeutic agents, including those with antiviral and antidiabetic properties, research has yet to be published that specifically addresses the potential of the this compound scaffold in these areas.

For context, other indole derivatives have been the subject of such investigations. For instance, various indole-3-carboxylic acid and indole-3-acetamide (B105759) derivatives have been explored for their biological activities. actanaturae.runih.gov However, these findings are not directly applicable to this compound and its derivatives due to differences in their chemical structures.

Therefore, at present, there is no specific data to report on the antiviral or antidiabetic activities for the compound .

Mechanistic Insights and Molecular Pharmacology of 3 1h Indol 3 Yl 3 Methylbutanoic Acid and Its Derivatives

Identification of Molecular Targets for Indole-Butanoic Acid Derivatives

Derivatives of indole-butanoic acid have been identified as potent modulators of several molecular targets, primarily through the inhibition of enzymes critical to pathological processes and through interaction with cellular receptors.

The therapeutic potential of indole-butanoic acid derivatives is often linked to their ability to inhibit specific enzymes. Research has highlighted significant inhibitory activity against histone deacetylases, matrix metalloproteinases, and certain kinases, among others.

Histone Deacetylase (HDAC) Inhibition: Structural modifications of indole-3-butyric acid have yielded potent HDAC inhibitors. nih.govnih.gov One such derivative, designated as molecule I13, demonstrated high inhibitory potency against multiple HDAC isoforms. nih.govnih.gov In vitro investigations revealed its efficacy against HDAC1, HDAC3, and HDAC6 with IC50 values in the low nanomolar range, indicating strong binding and inhibition. nih.govnih.govtandfonline.comtandfonline.com

Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in extracellular matrix degradation, and their inhibition is a target for various diseases. nih.gov A synthesized 3-indolyl furanoid, derived from indomethacin (B1671933), was shown to inhibit MMP-9 activity with an IC50 value of 50 μM. consensus.app Further studies on a series of indeno[1,2-b]indole (B1252910) derivatives identified compounds that effectively reduced the viability of prostate cancer cells, with the proposed mechanism involving the inhibition of MMP-9 activity. nih.gov

Kinase Inhibition: The Janus kinase (JAK) family is a critical component of cytokine signaling. An indole-3-propanamide derivative, AD412, was found to preferentially inhibit JAK3 over JAK1 or JAK2. nih.gov This inhibition subsequently affected downstream signaling pathways coupled to the IL-2 receptor. nih.gov In vitro kinase assays confirmed the direct inhibitory effect of this indole (B1671886) derivative on purified JAK3. nih.gov Oxindole (B195798) derivatives have also been designed as dual inhibitors of SYK and JAK3 for potential therapeutic use in autoimmune disorders. nih.gov

MurC and CYP51 Inhibition: While not butanoic acid derivatives, other heterocyclic scaffolds based on the indole moiety have been evaluated for antimicrobial activity. In silico molecular docking studies have explored their potential to inhibit UDP-N-acetylmuramate-alanine ligase (MurC), an essential bacterial enzyme, and human lanosterol (B1674476) 14α-demethylase (a CYP51 enzyme), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov One complex derivative showed a high binding affinity for both MurC and the CYP51 enzyme, with minimum binding energies of -11.5 Kcal/mol and -8.5 Kcal/mol, respectively. nih.gov Other studies have also confirmed the potential of indole-derivative azole compounds to target Candida albicans CYP51. dergipark.org.tr

DNA Gyrase Inhibition: DNA gyrase is a validated target for antibacterial agents. mdpi.commdpi.com However, specific studies detailing the inhibitory activity of 3-(1H-Indol-3-yl)-3-methylbutanoic acid or its direct derivatives against DNA gyrase are not extensively documented in the available scientific literature.

Table 1: Enzyme Inhibition by Indole-Butanoic Acid and Related Derivatives

| Derivative Class | Specific Compound | Target Enzyme(s) | Reported IC50 / Activity | Source(s) |

|---|---|---|---|---|

| Indole-3-Butyric Acid Derivative | I13 | HDAC1 | 13.9 nM | nih.gov, nih.gov |

| Indole-3-Butyric Acid Derivative | I13 | HDAC3 | 12.1 nM | nih.gov, nih.gov |

| Indole-3-Butyric Acid Derivative | I13 | HDAC6 | 7.71 nM | nih.gov, nih.gov |

| 3-Indolyl Furanoid | 3g | MMP-9 | 50 µM | consensus.app |

| Indeno[1,2-b]indole Derivative | 7q | MMP-9 | Inhibited cell invasion, suggesting MMP-9 inhibition | nih.gov |

| Indole-3-Propanamide Derivative | AD412 | JAK3 | Preferential inhibition of JAK3 over JAK1/JAK2 | nih.gov |

Beyond enzyme inhibition, indole derivatives can interact with and modulate cellular receptors.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulation: A study of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) predicted its potential affinity for PPARγ using the SwissADME web tool. mdpi.com This suggests that this class of indole derivatives may act as PPARγ modulators, which is a receptor implicated in the pathogenesis of allergy, cancer, and cardiovascular diseases. mdpi.com

Formyl Peptide Receptor (FPR) Modulation: Formyl peptide receptors are involved in immune cell recruitment and activation. mdpi.com However, current research has not prominently featured direct binding or significant modulation of FPRs by derivatives of this compound.

Elucidation of Intracellular Signal Transduction Pathway Modulation

The pharmacological effects of indole-butanoic acid derivatives are often mediated by their influence on crucial intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the ERK, JNK, and p38 kinases, are central to cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Indole derivatives have been shown to modulate these pathways.

A study on indole-3-acetic acid (IAA), a closely related compound, found that it activated both Extracellular signal-related kinases (ERK) and c-Jun N-terminal kinases (JNK). nih.gov The investigation suggested that Toll-like receptor 4 (TLR4) may be required for this activation and that the TLR4-JNK pathway, specifically, might be responsible for the observed anti-proliferative effects of IAA in Caco-2 cells. nih.gov

Other research on indole alkaloids, such as fumigaclavine C, has demonstrated a dose-dependent inhibition of the phosphorylation of ERK 1/2, JNK, and p38 in MCF-7 cells. mdpi.com Furthermore, the inhibition of JAK3 by the indole-3-propanamide derivative AD412 was shown to suppress the IL-2-stimulated phosphorylation of ERK1/2, linking kinase inhibition directly to the modulation of the MAPK pathway. nih.gov

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Several indole compounds have been identified as potent modulators of this cascade.

Studies on indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have shown their ability to deregulate the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov These compounds are effective modulators of Akt, and their anticancer activities are often linked to this inhibition. nih.govresearchgate.net For instance, the indole-3-propanamide derivative AD412 was found to inhibit the JAK1/3-dependent phosphorylation of Akt in IL-2-stimulated cells, demonstrating a clear influence on this survival pathway. nih.gov This suggests that the inhibition of Akt is a key mechanism for certain indole derivatives. nih.gov

Molecular Docking and Computational Chemistry Studies on Ligand-Target Interactions

In silico methods, including molecular docking and computational chemistry, have been instrumental in elucidating the binding modes of indole-butanoic acid derivatives with their molecular targets. These studies provide insights into the specific interactions that govern their inhibitory activity and guide the rational design of more potent compounds.

Computational analyses have been performed on a variety of indole derivatives against several protein targets. For example, docking studies of a complex heterocyclic indole derivative against UDP-N-acetylmuramate-alanine ligase (MurC) and human lanosterol 14α-demethylase (CYP51) revealed high binding affinities, with calculated binding energies of -11.5 kcal/mol and -8.5 kcal/mol, respectively. nih.gov Similarly, the docking of indeno[1,2-b]indole derivatives into the active site of MMP-9 was performed to determine their probable binding mode and explain their inhibitory effects. nih.gov

The potential polypharmacological nature of some derivatives has also been explored computationally. The compound Les-6614 was docked against several targets, including lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), and PPARγ, with simulations confirming plausible binding modes for these proteins. mdpi.com

Table 2: Summary of Molecular Docking Studies on Indole Derivatives

| Compound/Derivative Class | Protein Target | Docking Score / Binding Energy | Key Interactions Noted | Source(s) |

|---|---|---|---|---|

| (E)-2-(6-(1H-indole-3-carbonyl)...dithioic acid (9) | MurC | -11.5 Kcal/mol | Higher than standard drug ampicillin | nih.gov |

| (E)-2-(6-(1H-indole-3-carbonyl)...dithioic acid (9) | Lanosterol 14α-demethylase (CYP51) | -8.5 Kcal/mol | Higher than standard drug ampicillin | nih.gov |

| Indeno[1,2-b]indole derivatives (7q, 6k) | MMP-9 | Not specified | Used to determine probable binding mode | nih.gov |

| Indole-hydrazone derivatives | COX-1 / COX-2 | High docking scores reported | Scores in good agreement with pharmacological results | japsonline.com |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | C. albicans CYP51 | -10.2 kcal/mol (QPLD method) | Indole moiety demonstrated importance in binding | dergipark.org.tr |

| 3-[5-(1H-indol-3-ylmethylene)...propionic acid (Les-6614) | Lysosomal Protective Protein (LLP) | -8.1 kcal/mol | Hydrogen bonds with Trp132, Cys479; hydrophobic interactions | mdpi.com |

| 3-[5-(1H-indol-3-ylmethylene)...propionic acid (Les-6614) | Thromboxane-A synthase (TXAS) | -8.3 kcal/mol | Not specified | mdpi.com |

| 3-[5-(1H-indol-3-ylmethylene)...propionic acid (Les-6614) | PPARγ | -8.1 kcal/mol | Not specified | mdpi.com |

Mechanisms of Cellular Action (e.g., ROS generation, cell cycle modulation)

The cellular activity of indole derivatives, particularly their anti-proliferative and pro-apoptotic effects, is underpinned by a complex interplay of molecular mechanisms. Key among these are the generation of reactive oxygen species (ROS) and the modulation of the cell cycle. While direct studies on this compound are limited, research on related indole compounds, such as Indole-3-carbinol (I3C), provides significant insights into the potential pathways involved.

Reactive Oxygen Species (ROS) Generation

Indole compounds have been shown to induce cellular apoptosis through the generation of ROS. nih.gov ROS are highly reactive molecules, including superoxide (B77818) anion radicals (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2), that are by-products of aerobic metabolism. mdpi.com While essential in low concentrations for cellular signaling, an overabundance of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can ultimately trigger cell death. mdpi.comnih.govresearchgate.net

One of the proposed mechanisms for indole-induced apoptosis is the significant accumulation of ROS and specifically hydroxyl radicals. nih.gov The hydroxyl radical is a particularly potent form of ROS that can contribute to oxidative damage and initiate the cell death pathway. nih.govnih.gov This process can also involve the release of cytochrome c and the activation of metacaspases, further propagating the apoptotic signal. nih.gov

Cell Cycle Modulation

A crucial aspect of the anti-cancer properties of indole derivatives is their ability to modulate the cell cycle, often leading to cell cycle arrest at various checkpoints. This prevents the proliferation of cancer cells.

G1 Phase Arrest:

A common finding in studies of indole compounds like I3C is the induction of G1 cell cycle arrest. nih.govnih.govresearchgate.net This is a critical checkpoint that controls the cell's progression into the DNA synthesis (S) phase. The arrest in the G1 phase is often mediated through the activation of the Aryl hydrocarbon receptor (AhR). nih.gov

The molecular machinery of the cell cycle is intricately regulated by cyclins and cyclin-dependent kinases (CDKs). Indole compounds can influence these regulators. For instance, I3C has been observed to down-regulate the activity of CDK2. nih.gov This is often accompanied by an increase in the expression of CDK inhibitors such as p21 and p27. nih.govnih.gov The tumor suppressor protein p53 also plays a role, with some indole compounds increasing the levels of activated p53, which can then bind to the promoter of the p21 gene and induce its transcription. nih.gov

G2/M Phase Arrest:

In some cellular contexts, indole derivatives can induce G2/M phase arrest. mdpi.com This is another critical checkpoint that ensures the cell is ready for mitosis. This can be achieved by down-regulating the levels of cyclin A and cyclin B1, which are essential for the G2/M transition. mdpi.com Similar to G1 arrest, the upregulation of p21 is also implicated in G2/M arrest, where it can form complexes with Cdc2 and Cdk2, inhibiting their kinase activity. mdpi.com

The table below summarizes the key molecular targets of indole compounds in the modulation of the cell cycle.

| Cell Cycle Phase | Modulation by Indole Compounds | Key Molecular Targets | References |

| G1 Arrest | Induction | ↑ p21, ↑ p27, ↑ p53, ↓ CDK2 | nih.govnih.gov |

| G2/M Arrest | Induction | ↑ p21, ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdc2, ↓ Cdk2 | mdpi.com |

The antiproliferative effects of these compounds are often a direct consequence of this programmed cell death and cell cycle arrest, which can be dose- and time-dependent. nih.gov

Structure Activity Relationship Sar Studies of 3 1h Indol 3 Yl 3 Methylbutanoic Acid and Its Analogs

Impact of Indole (B1671886) Ring Substituents on Biological Activity

Research on various 3-substituted indole derivatives has provided key insights into these relationships. For instance, studies on analogs have shown that the position of a substituent is a major determinant of activity. Halogenation of the indole ring is a common strategy to enhance activity. Comparative studies have indicated that fluorine-substituted derivatives are often more potent than their chlorine-substituted counterparts. researchgate.net The introduction of a methoxy (B1213986) group has also been shown to be favorable, particularly at certain positions. researchgate.net

Systematic studies have revealed that substitution at position 4 of the indole ring is generally the least favorable for activity, often leading to a significant decrease in potency. researchgate.net Conversely, modifications at other positions can be highly beneficial. For example, in a series of 1H-indole-2-carboxylic acid derivatives, substitution at the 7-position of the indole ring was found to be the most favorable for antagonist activity. researchgate.net While the core structure differs slightly, these findings provide a strong basis for predicting the effects of similar substitutions on 3-(1H-Indol-3-yl)-3-methylbutanoic acid analogs. Small, electron-withdrawing groups like fluorine at positions 5 or 6 are often explored to enhance binding affinity to biological targets.

| Position on Indole Ring | Substituent Type | General Impact on Biological Activity | Reference Finding |

|---|---|---|---|

| Position 4 | Halogen, Methoxy | Generally unfavorable; leads to decreased potency. | Substitution at this position was found to be the least favorable in related indole derivatives. researchgate.net |

| Position 5 | Halogen (e.g., Fluoro) | Often enhances activity; fluorine is typically more potent than chlorine. | Fluorine-substituted derivatives showed higher potency than chlorine-substituted ones in analogous series. researchgate.net |

| Position 6 | Halogen, Alkyl | Variable effects; can enhance hydrophobic interactions and improve activity. | Modifications at this position are a common strategy in SAR studies of indole compounds. nih.gov |

| Position 7 | Methoxy | Highly favorable for certain biological activities. | Substitution with a methoxy group at position 7 was identified as the most favorable for antagonist activity in a series of indole-2-carboxylic acids. researchgate.net |

Influence of Butanoic Acid Chain Modifications on Biological Activity

The alkanoic acid side chain at the 3-position of the indole ring is a critical determinant of the molecule's biological function, including its mechanism of action. For many indole-3-alkanoic acids, such as the well-known plant auxin indole-3-butyric acid (IBA), the side chain's length is directly related to its biological activity. wikipedia.orgfrontiersin.org

Genetic and metabolic evidence suggests that the biological activity of longer-chain indole alkanoic acids like IBA often relies on their conversion to the shorter-chain, highly active indole-3-acetic acid (IAA) through a process biochemically similar to fatty acid β-oxidation. nih.govnih.gov This conversion suggests that longer-chain analogs can function as prodrugs or storage forms that release the active compound. nih.gov

Therefore, modifications to the butanoic acid chain of this compound are expected to have a profound impact on its activity.

Chain Length: Varying the length of the alkyl chain (e.g., propionic, butyric, hexanoic) can alter the efficiency of metabolic activation and the compound's inherent activity. researchgate.net Studies comparing indole-3-propionic acid and indole-3-butyric acid have shown differences in their antioxidant properties, indicating the chain's role in the molecule's function. nih.gov

Substitution: The presence of the methyl group at the 3-position of the butanoic acid chain in the title compound is a significant modification. This substitution creates a tertiary carbon, which would likely hinder or block the β-oxidation process required for conversion to an IAA-like active form. Consequently, this analog may exhibit a different biological profile or act as an antagonist to the processes mediated by IAA or IBA.

Functional Group Conversion: Replacing the carboxylic acid with other functional groups, such as esters or amides, significantly alters the molecule's physicochemical properties like polarity and hydrogen bonding capacity. In some indole-based inhibitors, converting the carboxylic acid to a methyl or ethyl ester enhanced activity, suggesting that the specific requirements for target binding can deviate from those of the parent acid. nih.gov

| Chain Modification | Example | Potential Impact on Biological Activity | Reference Finding |

|---|---|---|---|

| Change in Chain Length | Indole-3-propionic acid vs. Indole-3-butyric acid (IBA) | Alters metabolic pathway (β-oxidation) and can change the primary mechanism of action. | IBA is often converted to the active auxin IAA, while shorter or longer chains may have different fates or inherent activities. frontiersin.orgnih.gov |

| Alkylation of the Chain | 3-methylbutanoic acid chain | Can block metabolic conversion (e.g., β-oxidation), potentially leading to a different or antagonistic activity profile. | Metabolic conversion is a key step for the activity of IBA, which would be affected by such substitutions. nih.gov |

| Terminal Group Modification | Conversion of carboxylic acid to an ester or amide | Changes polarity, solubility, and hydrogen bonding. Can enhance cell permeability and binding affinity. | In some series of indole-based compounds, esterification of the acid led to enhanced inhibitory activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for activity and for designing more potent analogs. nih.gov

In a typical QSAR study for analogs of this compound, the process would involve:

Data Set Generation: A series of analogs with known biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated for each molecule. These descriptors quantify the physicochemical properties of the compounds.

Model Building: Statistical methods are used to build a regression model that correlates the calculated descriptors with the observed biological activity.

Pharmacophore mapping is often integrated with 3D-QSAR to identify the essential structural features required for optimal biological activity. eurekaselect.com For indole-based compounds, key pharmacophoric features frequently include hydrogen-bond donors (e.g., the indole N-H), hydrophobic regions (the indole ring itself), and aromatic features. eurekaselect.com The QSAR model can then be visualized as 3D contour maps, which indicate regions where modifications would likely enhance or diminish activity. For example, a map might show that a bulky, electropositive substituent is favored in one region, while a small, electronegative group is preferred in another. These predictive models are invaluable for prioritizing the synthesis of new compounds, thereby saving time and resources in the drug discovery process.

| QSAR Descriptor Type | Structural Feature Represented | Significance in Predictive Modeling |

|---|---|---|

| Steric Fields (CoMFA) | Molecular size and shape. | Identifies regions where bulky or small substituents are favorable for activity. |

| Electrostatic Fields (CoMFA/CoMSIA) | Distribution of partial charges. | Highlights areas where positive or negative charge enhances binding to the target. |

| Hydrophobic Fields (CoMSIA) | Hydrophobic/hydrophilic character. | Defines regions where non-polar or polar groups are preferred. |

| Hydrogen Bond Fields (CoMSIA) | Hydrogen bond donor and acceptor properties. | Maps specific sites for potential hydrogen bonds with the biological target, such as the indole N-H or the carboxylic acid group. |

Conformational Analysis and Stereochemical Effects on Biological Activity

The 3D arrangement of atoms in a molecule—its conformation and stereochemistry—is fundamental to its interaction with biological targets like enzymes and receptors. The biological activity of this compound and its analogs is highly dependent on these factors.

Conformational Analysis: The butanoic acid side chain possesses several rotatable single bonds, allowing the molecule to adopt numerous conformations. The relative orientation of the indole ring and the carboxylic acid group is crucial for proper alignment within a target's binding site. Computational methods can be used to explore the conformational space of these molecules and identify low-energy, stable conformers that are likely to be biologically relevant. nih.gov The flexibility or rigidity of the side chain can influence binding affinity; a more rigid analog might bind with higher affinity if it is "pre-organized" in the correct conformation for binding, but it may also fail to adapt to the binding site.

Stereochemical Effects: The presence of a methyl group at the 3-position of the butanoic acid chain introduces a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(1H-Indol-3-yl)-3-methylbutanoic acid and (S)-3-(1H-Indol-3-yl)-3-methylbutanoic acid.

Biological systems are inherently chiral, and as a result, enantiomers of a compound often exhibit significantly different biological activities. One enantiomer may be highly active while the other is inactive or even produces a different effect. This stereoselectivity arises from the specific three-point interactions required for a molecule to bind to its target. Research on other chiral compounds has consistently shown that stereochemistry plays a pivotal role in biological recognition and activity. mdpi.com Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound would be a critical step in any drug development program to identify the more potent and selective isomer.

Potential Applications in Chemical Biology and Preclinical Drug Discovery

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of transforming a lead compound into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization.

The indole (B1671886) nucleus of 3-(1H-indol-3-yl)-3-methylbutanoic acid makes it a promising candidate for lead compound identification. Indole derivatives have been identified as potent inhibitors for a variety of biological targets. For instance, derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid have been developed as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov Optimization of substituents on the indole core and the aryl group led to the discovery of potent and orally efficacious compounds. nih.gov Similarly, structure-activity relationship (SAR) studies of indol-3-yl-N-phenylcarbamic amides have led to the identification of potent STING inhibitors. nih.gov

Optimization strategies for a lead compound like this compound would involve systematic modifications of its structure to enhance its biological activity and drug-like properties. This could include:

Modification of the indole ring: Introducing substituents at various positions of the indole nucleus to explore interactions with the target protein.

Alteration of the butanoic acid side chain: Modifying the length, rigidity, and functional groups of the side chain to improve binding affinity and pharmacokinetic parameters.

Stereochemical exploration: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers can lead to more potent and selective compounds.

Through iterative cycles of design, synthesis, and biological testing, the potency, selectivity, and pharmacokinetic profile of this compound-derived lead compounds can be systematically improved.

Design of Novel Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The indole scaffold is a common feature in the design of such probes. While there is no direct literature on the use of this compound as a chemical probe, its structure lends itself to modifications for this purpose. For example, by incorporating reporter tags such as fluorescent dyes or biotin, derivatives of this compound could be used to visualize and track biological targets within cells or to isolate and identify binding partners.

The development of chemical probes often involves the synthesis of a library of related compounds to identify molecules with high affinity and selectivity for a specific target. The structural information from these probes can then be used to understand the biological function of the target and to validate it for drug discovery.

Exploration of Polypharmacology and Multi-target Approaches in Drug Design

Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can be advantageous for treating complex diseases. The indole scaffold is known to be a versatile platform for the design of multi-target ligands. For example, certain indole derivatives have been designed to act as dual inhibitors of α1-AR and 5α-reductase for the management of benign prostatic hyperplasia. nih.govdrugbank.com Other studies have focused on developing indole derivatives as multi-target agents for major depressive disorder by targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and monoamine oxidase-A. nih.gov

A study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid revealed its potential as a polypharmacological agent with anti-inflammatory and anti-allergic activities, possibly acting as a PPARγ modulator. mdpi.com This suggests that derivatives of this compound could also be explored for their potential to modulate multiple targets, offering a more holistic therapeutic approach for complex diseases.

Role as Synthetic Intermediates in Complex Molecule Synthesis

The indole ring is a fundamental building block in organic synthesis. Indole derivatives, including carboxylic acids, serve as versatile intermediates for the construction of more complex molecules, including natural products and pharmaceuticals. For example, 3-alkynylindoles are used as building blocks for the synthesis of electronically tunable indole-based push–pull chromophores. nih.gov Similarly, 3-(cyanoacetyl)indoles are precursors for various heterocyclic compounds. researchgate.net

This compound can serve as a valuable synthetic intermediate. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further chemical transformations. The indole nitrogen can also be functionalized to introduce additional diversity. This makes the compound a useful starting material for the synthesis of a wide range of more complex indole-containing molecules with potential biological activities.

Potential Non-Medicinal Applications (e.g., agrochemicals)

Beyond medicine, indole derivatives have found applications in agriculture. Auxins, a class of plant hormones, are structurally related to indole-3-acetic acid (IAA). frontiersin.org Synthetic auxins are used as herbicides and plant growth regulators. frontiersin.orgnih.gov Research has shown that novel indole-3-carboxylic acid derivatives can act as antagonists of the auxin receptor protein TIR1, exhibiting significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. frontiersin.orgnih.govresearchgate.net Halogenated indole-3-acetic acids have also been found to have high-efficiency herbicidal activity with good environmental compatibility. google.com

Given the structural similarity of this compound to these herbicidally active compounds, it is plausible that it or its derivatives could exhibit similar properties. Further investigation into its effects on plant growth and development could uncover its potential as a novel agrochemical.

Future Research Directions for 3 1h Indol 3 Yl 3 Methylbutanoic Acid Research

Unexplored Biological Activities and Therapeutic Areas

The structural features of 3-(1H-Indol-3-yl)-3-methylbutanoic acid suggest that it may possess a wide range of biological activities that are yet to be explored. The indole (B1671886) scaffold is known for its multifaceted therapeutic applications, and future research should focus on evaluating this compound in several key areas. nih.gov

Anticancer Potential: Indole derivatives have a rich history in oncology, with compounds like vincristine (B1662923) and vinblastine (B1199706) being used as anticancer agents. nih.govfrontiersin.org Many indole-based compounds exert their effects by targeting crucial cellular processes, such as tubulin polymerization, protein kinases, and histone deacetylases. nih.govnih.gov Future studies should investigate the cytotoxic effects of this compound against a panel of cancer cell lines. Mechanistic studies could then elucidate its potential targets within cancer cells. For instance, indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin, suggesting that the subject compound could be explored as a chemosensitizer. researchgate.net

Antimicrobial and Antifungal Activity: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties. nih.govwisdomlib.org Research should be directed towards screening this compound against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov Its potential to act as an antibiotic potentiator, enhancing the efficacy of existing antibiotics, should also be investigated. frontiersin.org

Neuroprotective Effects: Several indole-based compounds have shown promise in the context of neurodegenerative diseases. frontiersin.org For example, indole-3-carbinol (B1674136) has demonstrated neuroprotective effects in a model of Parkinson's disease. atsjournals.orgacs.org Given the structural similarities, this compound should be evaluated for its potential to protect neurons from oxidative stress, excitotoxicity, and apoptosis. Its ability to disaggregate amyloid plaques, a hallmark of Alzheimer's disease, could also be a fruitful area of investigation. eventact.com

Anti-inflammatory Properties: Chronic inflammation is a key factor in many diseases. Indole-3-acetic acid, a related compound, has been shown to possess anti-inflammatory and anti-oxidative properties. researchgate.netnih.gov Future research should explore the anti-inflammatory potential of this compound, potentially through its ability to modulate inflammatory pathways such as NF-κB and COX-2. nih.gov

Other Therapeutic Areas: The versatility of the indole nucleus suggests a number of other potential therapeutic applications. nih.gov These include antiviral, antihypertensive, and antidiabetic activities. nih.govnih.gov A comprehensive screening of this compound in various disease models could uncover novel therapeutic opportunities.

| Potential Therapeutic Area | Rationale based on Indole Derivatives | Suggested Research Focus |

| Anticancer | Inhibition of tubulin polymerization, protein kinases, and histone deacetylases. nih.govnih.gov | Cytotoxicity screening against cancer cell lines and mechanistic studies. |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi. nih.govwisdomlib.org | Screening against pathogenic microbes and investigation as an antibiotic potentiator. frontiersin.org |

| Neuroprotection | Protection against oxidative stress and amyloid aggregation. atsjournals.orgeventact.com | Evaluation in models of neurodegenerative diseases like Parkinson's and Alzheimer's. |

| Anti-inflammatory | Modulation of key inflammatory pathways. nih.govresearchgate.net | Investigation of effects on NF-κB and COX-2 signaling. |

| Antiviral | Known antiviral properties of various indole compounds. nih.gov | Screening against a panel of viruses. |

| Antihypertensive | Some indole derivatives act as angiotensin II receptor antagonists. nih.gov | Evaluation in models of hypertension. |

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the therapeutic potential of this compound, the development of advanced synthetic strategies to create a diverse library of complex analogs is crucial. Modern organic synthesis offers a plethora of tools to functionalize the indole core at various positions, allowing for the fine-tuning of its pharmacological properties.

C-H Functionalization: A significant advancement in indole chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient and atom-economical. Future research could focus on developing catalytic methods for the selective C-H functionalization of the indole nucleus of this compound at positions C2, C4, C5, C6, and C7. nih.govresearchgate.net This would enable the introduction of a wide range of substituents to probe structure-activity relationships.

Catalytic Approaches: Transition metal catalysis has revolutionized the synthesis of indole derivatives. researchgate.net Palladium, rhodium, and copper catalysts can be used for various transformations, including cross-coupling reactions to introduce aryl or heteroaryl groups. nih.gov Enantioselective catalysis can be employed to create chiral analogs, which is particularly important as the biological activity of a molecule often depends on its stereochemistry. researchgate.net The development of novel catalytic systems for the derivatization of this compound would be a significant step forward.

Multi-component Reactions: One-pot multi-component reactions offer a highly efficient way to construct complex molecules from simple starting materials in a single step. rsc.org These reactions are often more environmentally friendly than traditional multi-step syntheses. Designing novel multi-component reactions that incorporate the this compound scaffold would allow for the rapid generation of a diverse library of analogs for biological screening.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers several advantages, including improved safety, scalability, and reaction control. nih.gov Applying flow chemistry to the synthesis of this compound and its derivatives could streamline the production of these compounds for further research.

| Synthetic Strategy | Description | Potential Application for this compound |

| C-H Functionalization | Direct modification of C-H bonds, avoiding pre-functionalization. nih.govresearchgate.net | Introduction of diverse substituents at various positions of the indole ring. |

| Catalytic Approaches | Use of transition metals or organocatalysts to facilitate reactions. researchgate.netnih.gov | Enantioselective synthesis of chiral analogs and cross-coupling reactions. researchgate.net |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. rsc.org | Rapid generation of a diverse library of derivatives. |

| Flow Chemistry | Performing reactions in a continuous flow system. nih.gov | Scalable and controlled synthesis of the parent compound and its analogs. |

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound and its analogs, it is essential to move beyond single-target investigations and adopt a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds. nih.gov

Target Identification and Pathway Analysis: By treating cells or organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the biological pathways that are modulated by the compound. frontiersin.orgfrontiersin.org This can help to elucidate its mechanism of action and identify potential molecular targets. nih.gov For example, proteomic analysis has been used to study the cellular response to indole-3-acetic acid in bacteria. nih.govatsjournals.org

Biomarker Discovery: Omics data can also be used to identify biomarkers that predict the response to treatment with this compound. nih.gov This is particularly relevant for the development of personalized medicine approaches, where treatments are tailored to the individual patient's molecular profile.

Understanding Gut Microbiome Interactions: Indole and its derivatives are known to be produced by the gut microbiota and can act as signaling molecules that influence host physiology. Metabolomic studies of gut microbiome-derived indole metabolites are revealing their complex roles in health and disease. acs.orgrsc.org Investigating how this compound interacts with the gut microbiome and how this, in turn, affects the host's metabolome could open up new avenues for therapeutic intervention.

| Omics Technology | Information Provided | Application to this compound Research |

| Genomics | Genetic variations that may influence drug response. nih.gov | Identifying genetic factors that affect sensitivity to the compound. |

| Transcriptomics | Changes in gene expression in response to the compound. frontiersin.org | Elucidating modulated signaling pathways and potential off-target effects. |

| Proteomics | Alterations in protein levels and post-translational modifications. nih.govatsjournals.org | Identifying direct protein targets and downstream effector proteins. |

| Metabolomics | Changes in the cellular metabolite profile. acs.orgrsc.org | Understanding the metabolic consequences of compound treatment and its interaction with the gut microbiome. |

Emerging Methodologies in Chemical Biology and Drug Discovery for Indole Derivatives

The field of chemical biology is constantly evolving, providing new tools and techniques that can be applied to the study of indole derivatives like this compound.

Chemical Probes and Activity-Based Protein Profiling (ABPP): Chemical probes are small molecules that are designed to interact with specific proteins or other biomolecules. By attaching a reporter tag to a derivative of this compound, it could be used as a probe to identify its direct binding partners in a cellular context. ABPP is a powerful technique that uses reactive probes to map the active sites of enzymes, which could be adapted to study the targets of this compound.

High-Throughput Screening (HTS) and High-Content Screening (HCS): HTS allows for the rapid screening of large libraries of compounds for a specific biological activity. As a library of analogs of this compound is synthesized, HTS can be used to quickly identify the most promising candidates for further development. HCS provides more detailed information by imaging cellular responses, which can help to elucidate the mechanism of action of the active compounds.

Target Deconvolution: For compounds that are discovered through phenotypic screening (i.e., they show a desirable effect on cells or organisms, but their target is unknown), target deconvolution methods are needed to identify their mechanism of action. Techniques such as affinity chromatography, yeast three-hybrid systems, and computational approaches can be employed to identify the molecular targets of bioactive analogs of this compound.

Artificial Intelligence and Machine Learning: AI and machine learning are becoming increasingly important in drug discovery. These computational tools can be used to predict the biological activities of virtual compounds, optimize their structures for improved potency and selectivity, and analyze large omics datasets to identify novel drug targets and biomarkers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-Indol-3-yl)-3-methylbutanoic acid in laboratory settings?

- Methodological Answer :

- Grignard Reaction : Use indole-derived Grignard reagents (e.g., bromoindole magnesium) with ketones or esters. For example, 3-indoleethanol synthesis involves reacting indolylmagnesium bromide with epoxides, followed by oxidation to carboxylic acids .

- Malonic Acid Pathway : Condense 3-indolecarbaldehyde with malonic acid under acidic conditions (e.g., acetic anhydride) to form α,β-unsaturated acids, followed by hydrogenation to achieve methyl branching .

- Reduction of Derivatives : Reduce pre-functionalized indolepropionic acid analogs (e.g., 3-(3-Indolyl)propionic acid) using catalysts like Pd/C under H₂ to introduce methyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight using exact mass analysis (e.g., observed m/z 219.1259 for Indolmycenic acid analogs) .

- NMR Spectroscopy : Analyze - and -NMR shifts for indole protons (δ 7.0–7.5 ppm) and methyl/butanoic acid groups (δ 1.2–2.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (e.g., tetragonal system with a = 9.68 Å, c = 44.02 Å for sulfonamide derivatives) .

Advanced Research Questions

Q. What experimental strategies can resolve conflicting spectral data observed during the characterization of derivatives?

- Methodological Answer :

- Dynamic Disorder Analysis : Use tools like PLATON’s SQUEEZE to model disordered solvent contributions in crystallography (e.g., unresolved methanol/water in sulfonamide structures) .

- Cross-Validation : Compare multiple techniques (e.g., IR for carboxylic acid confirmation, HPLC for purity >98%) to reconcile discrepancies in NMR or MS data .

Q. How to design a study to investigate regioselectivity challenges in synthesizing analogs?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block reactive indole N–H sites using nitrobenzenesulfonamide groups to direct methyl or butanoic acid addition to C3 .

- Computational Modeling : Apply DFT calculations to predict regioselectivity trends in indole alkylation (e.g., Fukui indices for electrophilic attack at C3) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.